
N,6-Dimethyl-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine, characterized by the presence of nitro and dimethylamino groups on the pyridine ring. This compound is typically a solid at room temperature and has applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,6-Dimethyl-5-nitropyridin-2-amine is commonly synthesized through a two-step process involving methylation and nitration reactions. The starting material, 5-chloropyridine, undergoes methylation to form N,N-dimethyl-5-chloropyridin-2-amine. This intermediate is then subjected to nitration to yield the final product .
Methylation: The reaction involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the safety and yield of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N,6-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N,6-Dimethyl-2,5-diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Aplicaciones Científicas De Investigación
N,6-Dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the functionalization of materials, such as the development of dyes and pigments.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N,6-Dimethyl-5-nitropyridin-2-amine largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity . The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, affecting their function .
Comparación Con Compuestos Similares
N,6-Dimethyl-5-nitropyridin-2-amine can be compared with other nitropyridine derivatives:
N,N-Dimethyl-5-nitro-2-pyridinamine: Similar in structure but differs in the position of the nitro group.
2-Dimethylamino-5-nitropyridine: Another isomer with different substitution patterns on the pyridine ring.
5-Nitro-2-pyridinamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns .
Propiedades
Número CAS |
28489-34-1 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
N,6-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-6(10(11)12)3-4-7(8-2)9-5/h3-4H,1-2H3,(H,8,9) |
Clave InChI |
IVBVDGOVRUPPAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
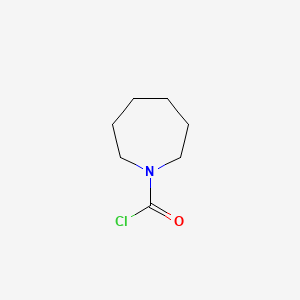

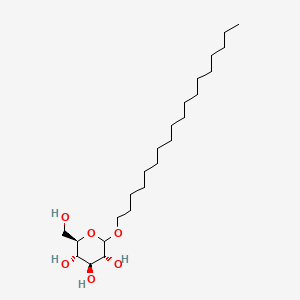

![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

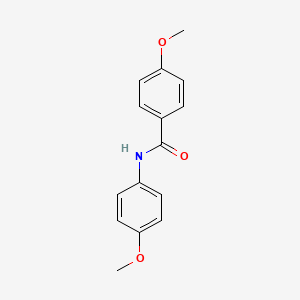
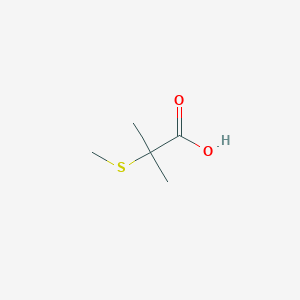
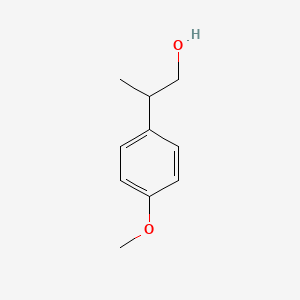
![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)
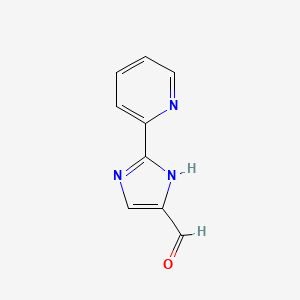

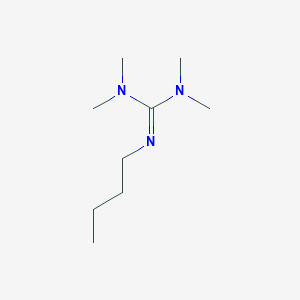
![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)
